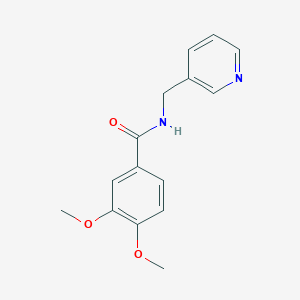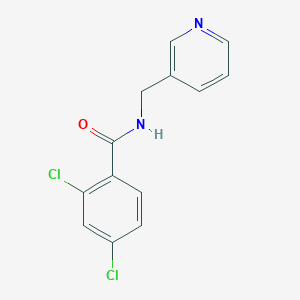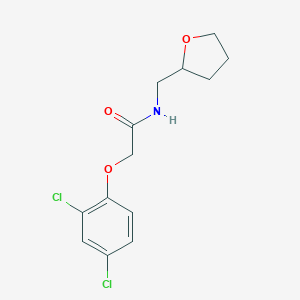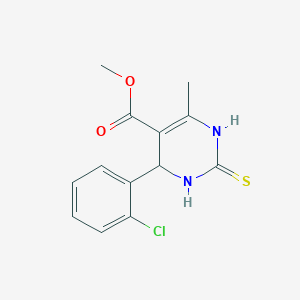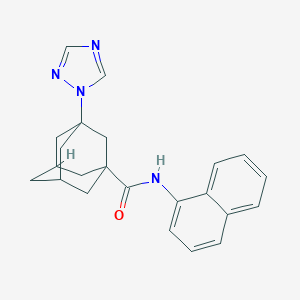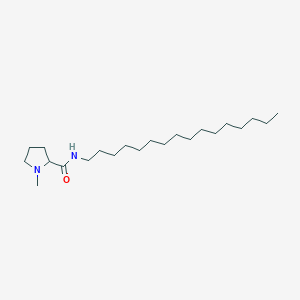![molecular formula C20H20N2O6S2 B448630 4-METHOXY-N-[3-(4-METHOXYBENZENESULFONAMIDO)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B448630.png)
4-METHOXY-N-[3-(4-METHOXYBENZENESULFONAMIDO)PHENYL]BENZENE-1-SULFONAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-METHOXY-N-[3-(4-METHOXYBENZENESULFONAMIDO)PHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes methoxy groups and sulfonamide functionalities, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 4-METHOXY-N-[3-(4-METHOXYBENZENESULFONAMIDO)PHENYL]BENZENE-1-SULFONAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the sulfonamide group: This can be achieved by reacting 4-methoxyaniline with a sulfonyl chloride derivative under basic conditions.
Coupling reactions: The intermediate product is then subjected to coupling reactions with various aryl halides in the presence of a palladium catalyst to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
4-METHOXY-N-[3-(4-METHOXYBENZENESULFONAMIDO)PHENYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-METHOXY-N-[3-(4-METHOXYBENZENESULFONAMIDO)PHENYL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.
Mécanisme D'action
The mechanism of action of 4-METHOXY-N-[3-(4-METHOXYBENZENESULFONAMIDO)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with proteins involved in cell signaling pathways, thereby modulating cellular functions and exhibiting therapeutic potential.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-METHOXY-N-[3-(4-METHOXYBENZENESULFONAMIDO)PHENYL]BENZENE-1-SULFONAMIDE include other sulfonamide derivatives and methoxy-substituted aromatic compounds. These compounds share structural similarities but may differ in their specific functional groups and overall biological activity. The uniqueness of this compound lies in its combination of methoxy and sulfonamide functionalities, which contribute to its distinct chemical and biological properties.
Some similar compounds include:
- 4-methoxy-N-(4-sulfamoylphenyl)benzenesulfonamide
- 4-methoxy-N-(3-methoxyphenyl)benzenesulfonamide
- 4-amino-N-(3-methoxypropyl)benzenesulfonamide
Propriétés
Formule moléculaire |
C20H20N2O6S2 |
|---|---|
Poids moléculaire |
448.5g/mol |
Nom IUPAC |
4-methoxy-N-[3-[(4-methoxyphenyl)sulfonylamino]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H20N2O6S2/c1-27-17-6-10-19(11-7-17)29(23,24)21-15-4-3-5-16(14-15)22-30(25,26)20-12-8-18(28-2)9-13-20/h3-14,21-22H,1-2H3 |
Clé InChI |
DIVNJCISTBBBBN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


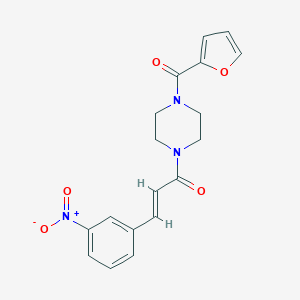

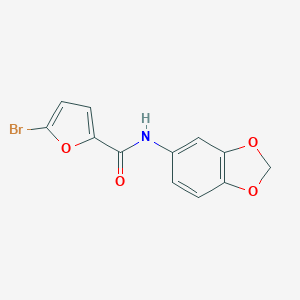
![1-(4-Ethoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B448554.png)
![2-hydroxy-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B448556.png)

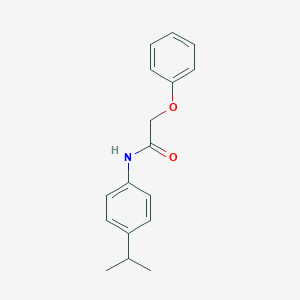
![3-chloro-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B448560.png)
